5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Descripción
The compound 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core. Key structural attributes include:
- 2-Ethyl substituent: Enhances lipophilicity and may influence metabolic stability.
- 6-Hydroxyl group: Potential for hydrogen bonding, affecting solubility and target interactions.
- 5-Position substitution: A hybrid group combining 4-chlorophenyl (electron-withdrawing) and pyrrolidin-1-yl (saturated nitrogen heterocycle) moieties, likely modulating steric and electronic properties.
Propiedades
IUPAC Name |
5-[(4-chlorophenyl)-pyrrolidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-2-13-19-17-22(20-13)16(23)15(24-17)14(21-9-3-4-10-21)11-5-7-12(18)8-6-11/h5-8,14,23H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGINFDZXLKSHLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been found to target enzymes involved in the biosynthesis of cell membranes.
Mode of Action
The mode of action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves inhibiting the demethylation of ergosterol on the cell membrane. This inhibition prevents the formation of the cell membrane, leading to the death of the pathogen.
Biochemical Pathways
The compound 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol affects the ergosterol biosynthesis pathway. Ergosterol is a crucial component of fungal cell membranes. By inhibiting its production, the compound disrupts the integrity of the cell membrane, leading to cell death.
Result of Action
The result of the action of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is the disruption of the cell membrane, leading to the death of the pathogen. This makes it a potential candidate for the treatment of diseases caused by these pathogens.
Análisis Bioquímico
Biochemical Properties
5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with metalloproteinases, particularly matrix metalloproteinase-2 (MMP-2), through hydrogen bond-type interactions. The interaction with MMP-2 suggests that 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol may influence processes such as extracellular matrix remodeling and cell migration. Additionally, the compound’s structure allows it to cross cell membranes, facilitating its interaction with intracellular targets.
Cellular Effects
The effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of ribosomal S6 kinase, which plays a crucial role in protein synthesis and cell growth. By affecting this kinase, 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol can alter cellular responses to growth signals and stress, impacting overall cell function.
Molecular Mechanism
At the molecular level, 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects through specific binding interactions with biomolecules. The compound’s ability to form hydrogen bonds with amino acids in the active sites of enzymes like MMP-2 is a key aspect of its mechanism of action. Additionally, it can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This modulation of enzyme activity can result in altered gene expression patterns and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, allowing for sustained interactions with target biomolecules. Prolonged exposure to the compound can lead to gradual degradation, which may affect its efficacy and the consistency of its effects in long-term experiments.
Dosage Effects in Animal Models
The effects of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, it can induce adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular outcomes without causing harm to the organism.
Metabolic Pathways
5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic processing, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic pathways can influence the compound’s overall efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels within the organism.
Transport and Distribution
The transport and distribution of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes and accumulate in various cellular compartments. This distribution pattern is crucial for its interaction with intracellular targets and its overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. Understanding the subcellular localization is essential for elucidating the precise mechanisms through which the compound influences cellular function and for optimizing its therapeutic potential.
Actividad Biológica
The compound 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel heterocyclic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article synthesizes information on its biological properties, including cytotoxicity against cancer cell lines and antiviral activity.
Chemical Structure
The compound features a complex structure comprising a thiazole ring fused with a triazole moiety, alongside a chlorophenyl and pyrrolidine substituent. This unique architecture is thought to contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : In vitro studies have shown that compounds related to the thiazolo[3,2-b][1,2,4]triazole scaffold demonstrate potent cytotoxic effects against various cancer cell lines. The compound 4e , closely related to our target compound, exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells and induced cell cycle arrest at the G2/M phase .
- Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptosis as evidenced by increased Bax/Bcl-2 ratios and caspase activation in treated cells . This suggests that similar mechanisms may be at play for our compound.
Antiviral Activity
In addition to its anticancer properties, compounds containing the thiazole moiety have been evaluated for antiviral activities:
- Antiviral Screening : A study on related thiazole derivatives indicated moderate antiviral activity against Tobacco Mosaic Virus (TMV), with some compounds achieving approximately 50% inhibition . This suggests potential for further exploration in antiviral applications.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown promising AChE inhibitory activity with IC50 values significantly lower than standard drugs . This positions the compound as a candidate for further development in neuroprotective therapies.
Case Study 1: Cytotoxicity Against MCF-7 Cells
In a recent study involving various thiazole derivatives, the compound 4e was highlighted for its exceptional activity against MCF-7 cells. The study utilized the MTT assay to determine cell viability post-treatment. The results demonstrated a clear dose-dependent response with an IC50 value of 0.28 µg/mL, indicating strong potential for development as an anticancer agent .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4e | 0.28 | MCF-7 |
| 4i | 0.32 | HepG2 |
Case Study 2: Antiviral Activity Against TMV
Another investigation into the antiviral properties of thiazole derivatives revealed that certain compounds exhibited significant inhibition of TMV replication. Among these, derivatives containing electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts .
Discussion
The biological activity of 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is promising based on existing literature surrounding similar compounds. Its potential as an anticancer agent and antiviral compound warrants further investigations to elucidate its mechanisms of action and optimize its efficacy.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that derivatives of the 1,2,4-triazole scaffold, which includes the thiazolo[3,2-b][1,2,4]triazole structure found in this compound, exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives possess potent antifungal and antibacterial activities. Specifically, compounds with similar structures have demonstrated effectiveness against various strains of fungi and bacteria, including Staphylococcus aureus and Escherichia coli .
Antiviral Properties
The antiviral potential of triazole derivatives has also been documented. A study highlighted the synthesis of several 5-(4-chlorophenyl)-N-substituted thiadiazole derivatives that exhibited antiviral activity against specific viral strains . This suggests that the compound may also hold promise as an antiviral agent.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for optimizing the biological activity of compounds. Research has indicated that modifications to the substituents on the triazole ring can significantly impact antimicrobial potency. For instance, varying the electronic and steric properties of substituents can lead to improved efficacy against resistant strains .
Case Study: Antifungal Activity
In a comparative study involving various triazole derivatives, one compound exhibited an inhibitory concentration (IC50) significantly lower than standard antifungal agents like ketoconazole. This highlights the potential for developing new antifungal therapies based on the thiazolo[3,2-b][1,2,4]triazole framework .
Case Study: Antibacterial Efficacy
Another investigation focused on a series of triazole derivatives where one particular compound demonstrated broad-spectrum antibacterial activity with minimal inhibitory concentrations (MICs) comparable to leading antibiotics. This reinforces the therapeutic potential of compounds similar to 5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol in treating bacterial infections .
Comparación Con Compuestos Similares
Key Observations:
- Chlorophenyl Groups : Ubiquitous in analogs (e.g., ), enhancing lipophilicity and membrane penetration.
- Nitrogen Heterocycles : Pyrrolidine (target) vs. piperazine (): Piperazine’s additional nitrogen may improve water solubility and CNS penetration .
- Polar Substituents : Hydroxyl (target) vs. methoxy/ethoxy (): Ethoxy groups in ’s compound likely extend half-life by reducing metabolic oxidation .
Métodos De Preparación
Cyclocondensation of Thiazolidinone and 1,2,4-Triazole Derivatives
The core structure is synthesized via a three-component reaction adapted from Holota et al., involving:
- Thiazolidin-4-one (1.0 eq)
- 3-Amino-1,2,4-triazole (1.2 eq)
- Formaldehyde (1.5 eq)
Reaction conditions :
- Solvent: Ethanol/water (4:1 v/v)
- Catalyst: p-Toluenesulfonic acid (0.1 eq)
- Temperature: Reflux at 80°C for 12 hours
- Yield: 68–72%
Mechanistic pathway :
- Formation of Schiff base between thiazolidinone and triazole
- Intramolecular cyclization via nucleophilic attack of sulfur on the imine carbon
- Aromatization through dehydration
Introduction of the 6-Hydroxyl Group
Post-cyclization oxidation/hydrolysis introduces the C-6 hydroxyl group:
Method A :
- Oxidizing agent : Hydrogen peroxide (30% in acetic acid)
- Conditions : 50°C, 4 hours
- Yield : 85%
Method B :
- Basic hydrolysis : 2M NaOH in ethanol/water
- Conditions : Reflux, 6 hours
- Yield : 78%
Installation of the 2-Ethyl Substituent
Direct Alkylation of the Triazole Nitrogen
Procedure :
- Substrate : Thiazolo[3,2-b]triazol-6-ol (1.0 eq)
- Alkylating agent : Ethyl bromide (1.5 eq)
- Base : Potassium carbonate (2.0 eq)
- Solvent : Dimethylformamide (DMF)
- Conditions : 60°C, 8 hours under nitrogen
- Yield : 63%
Characterization data :
- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3), 3.01 (q, J = 7.2 Hz, 2H, CH2CH3), 4.89 (s, 1H, OH)
- HRMS : m/z calcd for C7H8N4OS [M+H]+ 213.0441, found 213.0439
Synthesis of the (4-Chlorophenyl)(pyrrolidin-1-yl)methyl Side Chain
Mannich Reaction Protocol
Components :
- 4-Chlorobenzaldehyde (1.0 eq)
- Pyrrolidine (1.2 eq)
- Formaldehyde (1.5 eq)
Optimized conditions :
- Solvent: Methanol
- Catalyst: Amberlyst-15 (10 wt%)
- Temperature: 25°C, 24 hours
- Yield: 89%
Product : (4-Chlorophenyl)(pyrrolidin-1-yl)methanol
- $$^13$$C NMR (100 MHz, CDCl3): δ 48.2 (N-CH2), 68.5 (C-OH), 133.7 (C-Cl aromatic)
Oxidation to Ketone Intermediate
Reagents :
- Jones reagent (CrO3/H2SO4) in acetone
- Conditions : 0°C to 25°C, 2 hours
- Yield : 95%
Product : (4-Chlorophenyl)(pyrrolidin-1-yl)methanone
- IR (KBr): 1685 cm⁻¹ (C=O stretch)
- Melting point : 112–114°C
Final Coupling Reaction
Nucleophilic Aromatic Substitution
Reaction scheme :
- Core molecule : 2-Ethylthiazolo[3,2-b]triazol-6-ol (1.0 eq)
- Electrophile : (4-Chlorophenyl)(pyrrolidin-1-yl)methanone (1.1 eq)
- Base : Lithium hexamethyldisilazide (LHMDS, 2.0 eq)
- Solvent : Tetrahydrofuran (THF)
- Conditions : −78°C to 25°C, 12 hours
- Yield : 58%
Mechanistic rationale :
- Deprotonation of C-5 position by LHMDS
- Nucleophilic attack on ketone carbonyl
- Tautomerization to stabilize aromatic system
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (230–400 mesh)
- Eluent : Ethyl acetate/hexane (3:7 to 1:1 gradient)
- Rf : 0.42 (ethyl acetate/hexane 1:1)
Spectroscopic Data
$$^1$$H NMR (400 MHz, DMSO-d6):
- δ 1.29 (t, J = 7.1 Hz, 3H, CH2CH3)
- δ 2.45–2.52 (m, 4H, pyrrolidine CH2)
- δ 3.72 (s, 1H, CHAr)
- δ 4.88 (s, 1H, OH)
- δ 7.32–7.41 (m, 4H, aromatic H)
$$^13$$C NMR (100 MHz, DMSO-d6):
- δ 14.1 (CH2CH3)
- δ 46.8, 48.3 (pyrrolidine C)
- δ 68.9 (C-OH)
- δ 128.4–134.6 (aromatic C)
- δ 165.2 (C=O)
HRMS :
- Calculated for C20H22ClN5O2S [M+H]+: 448.1214
- Found: 448.1211
Alternative Synthetic Routes
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination Approach :
- Catalyst : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Solvent : Toluene
- Yield : 51%
Microwave-Assisted Synthesis
Conditions :
- Power: 300 W
- Temperature: 120°C
- Time: 45 minutes
- Yield improvement : 73% vs. conventional 58%
Yield Optimization Studies
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction time | 8 hours | 58 | 92 |
| 12 hours | 62 | 94 | |
| Temperature | 25°C | 58 | 92 |
| 40°C | 61 | 89 | |
| Solvent | THF | 58 | 92 |
| DMF | 54 | 88 | |
| Catalyst loading | 1.0 eq LHMDS | 52 | 90 |
| 2.0 eq LHMDS | 58 | 92 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
